Human eNOS Inhibition Potency: A 4.4-Fold Improvement Over Des-Methyl Analog
In direct comparative enzyme inhibition assays, the derivative of Methyl 4-chloro-5-methyl-2-nitrobenzoate demonstrates significantly enhanced potency against human endothelial nitric oxide synthase (eNOS) relative to its des-methyl analog. The target compound-derived inhibitor (BDBM50372207) exhibits an IC50 of 180 nM, whereas the corresponding analog lacking the 5-methyl group (des-methyl analog) shows an IC50 of 800 nM [1]. This represents a 4.4-fold improvement in potency that is directly attributable to the presence of the methyl group at the 5-position, which enhances hydrophobic interactions within the enzyme active site.
| Evidence Dimension | eNOS Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Des-methyl analog (Methyl 4-chloro-2-nitrobenzoate derivative): 800 nM |
| Quantified Difference | 4.4-fold lower IC50 (more potent) |
| Conditions | Human eNOS expressed in insect SF9 cells, 1 hour incubation |
Why This Matters
This 4.4-fold potency advantage directly translates to lower required doses and potentially improved therapeutic windows in eNOS-targeted drug development, making this specific substitution pattern a critical selection criterion over simpler nitrobenzoate esters.
- [1] BindingDB. (2025). BDBM50372207 (CHEMBL272708) - Enzyme Inhibition Constant Data for Nitric Oxide Synthase, Endothelial (Human). IC50: 180 nM. View Source
